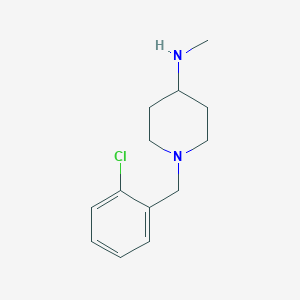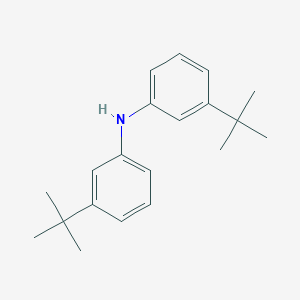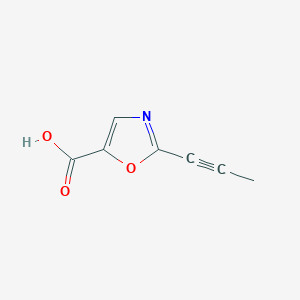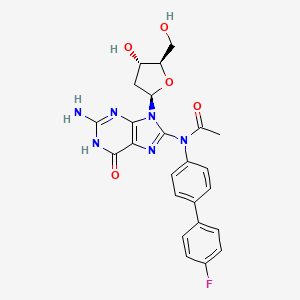![molecular formula C9H10N2O2 B12821815 1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol](/img/structure/B12821815.png)
1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol is a compound that features a benzimidazole ring fused with an ethane-1,2-diol moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the ethane-1,2-diol group adds to the compound’s versatility, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol typically involves the reaction of o-phenylenediamine with glyoxal or its derivatives. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The benzimidazole ring allows for electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .
Applications De Recherche Scientifique
1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and coordination compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer. Its derivatives are being investigated for their pharmacological properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mécanisme D'action
The mechanism of action of 1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact pathways and targets depend on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol can be compared with other benzimidazole derivatives, such as:
1H-Benzo[d]imidazole: The parent compound without the ethane-1,2-diol group. It is widely studied for its biological activities.
2-(1H-Benzo[d]imidazol-2-yl)ethanol: Similar to the compound but with an ethanol group instead of ethane-1,2-diol.
1,2-Bis(1H-benzo[d]imidazol-2-yl)ethane: A dimeric form with two benzimidazole rings connected by an ethane bridge.
The uniqueness of this compound lies in its combination of the benzimidazole ring with the ethane-1,2-diol group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H10N2O2 |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
1-(1H-benzimidazol-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C9H10N2O2/c12-5-8(13)9-10-6-3-1-2-4-7(6)11-9/h1-4,8,12-13H,5H2,(H,10,11) |
Clé InChI |
VDEBVEYYZDZWKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


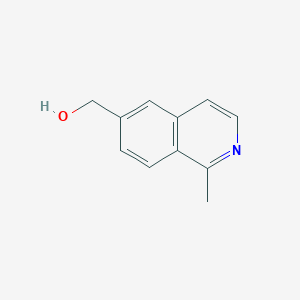
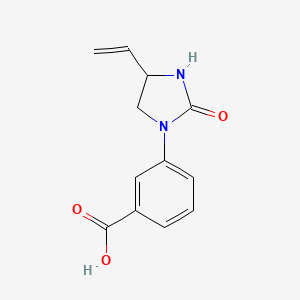
![(1R,2S,3S,4S,5S,11S,14S,17S,19R,21R,23S,25R,26R,27S,31R,34S)-25-[(2S)-2,3-dihydroxypropyl]-2,5-dihydroxy-26-methoxy-19-methyl-13,20-dimethylidene-24,35,36,37,38,39-hexaoxaheptacyclo[29.3.1.13,6.14,34.111,14.117,21.023,27]nonatriacontane-8,29-dione](/img/structure/B12821738.png)
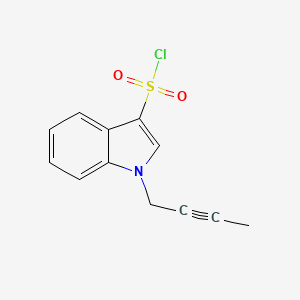
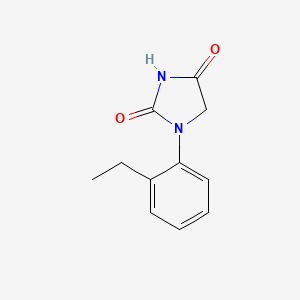

![[3-(1,3-Thiazol-2-yloxy)phenyl]methanamine](/img/structure/B12821756.png)
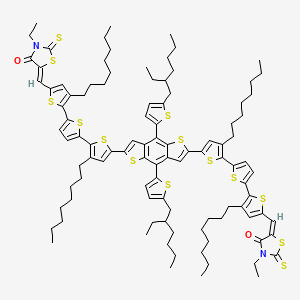
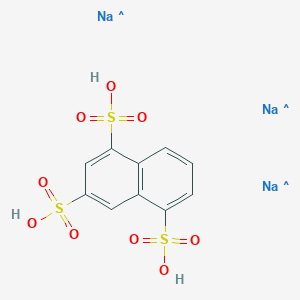
![B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid](/img/structure/B12821782.png)
